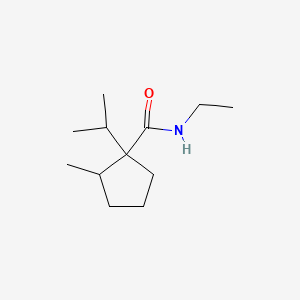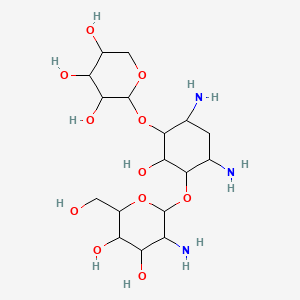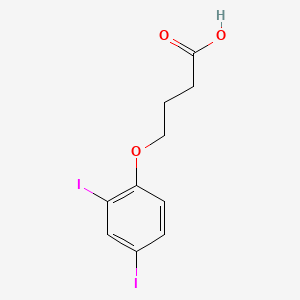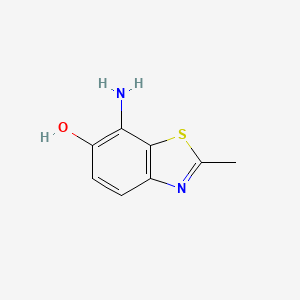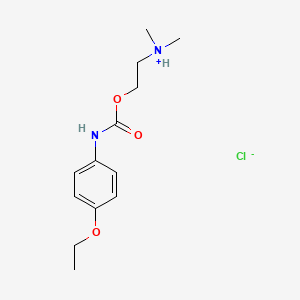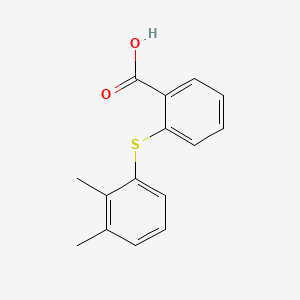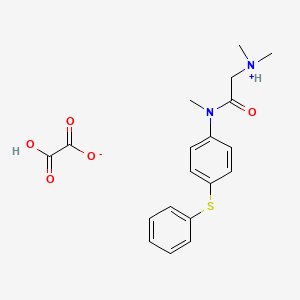![molecular formula C22H18F2NO3- B13770808 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a difluoroethenyl group attached to a cyclopropane ring
準備方法
The synthesis of 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis typically starts with the preparation of the cyclopropane ring, which is achieved through a cyclopropanation reaction.
- The phenoxyphenyl group is then introduced through a nucleophilic substitution reaction.
- The cyano group is added via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
- The difluoroethenyl group is incorporated through a fluorination reaction, using reagents such as diethylaminosulfur trifluoride (DAST).
-
Industrial Production Methods
- Industrial production of this compound involves scaling up the laboratory synthesis methods.
- The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
- Purification steps, such as recrystallization and chromatography, are employed to obtain the final product.
化学反応の分析
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
-
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
-
Major Products Formed
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate has numerous applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and technologies.
作用機序
The mechanism of action of 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets:
-
Molecular Targets and Pathways
- The compound may interact with enzymes, receptors, or other proteins, affecting their function and activity.
- It may also influence cellular signaling pathways, leading to changes in cellular behavior and responses.
-
Mechanistic Insights
- Detailed studies are required to elucidate the exact mechanism of action, including binding studies, molecular modeling, and biochemical assays.
類似化合物との比較
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can be compared with other similar compounds:
-
Similar Compounds
Esfenvalerate: A synthetic pyrethroid insecticide with a similar phenoxyphenyl group.
Fenvalerate: Another pyrethroid insecticide with structural similarities.
Cyfluthrin: A pyrethroid insecticide with a cyano group and a difluoroethenyl group.
-
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications.
- Its specific structure allows for targeted interactions with molecular targets, making it valuable in research and industrial applications.
特性
分子式 |
C22H18F2NO3- |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
1-[cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19F2NO3/c1-21(2)18(12-19(23)24)22(21,20(26)27)17(13-25)14-7-6-10-16(11-14)28-15-8-4-3-5-9-15/h3-12,17-18H,1-2H3,(H,26,27)/p-1 |
InChIキー |
UWLAXWJEQLUGCZ-UHFFFAOYSA-M |
正規SMILES |
CC1(C(C1(C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)[O-])C=C(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


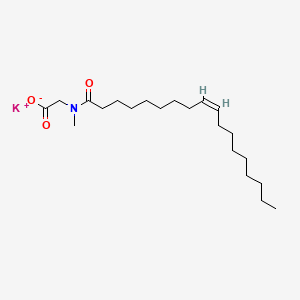

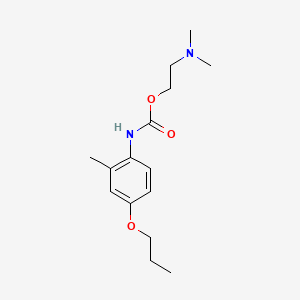
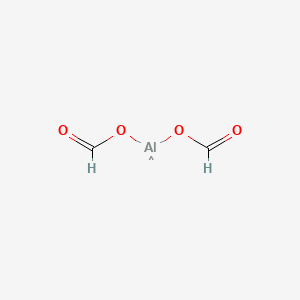

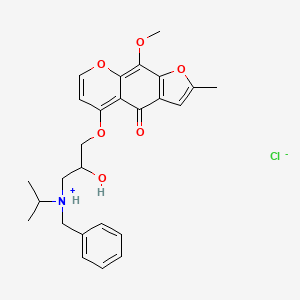
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
